molecular formula C25H21N3O2 B2624691 8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-51-7

8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2624691
CAS RN: 901268-51-7
M. Wt: 395.462
InChI Key: JACUBYBYPRNAGD-UHFFFAOYSA-N
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Description

“8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound with the molecular formula C25H21N3O2 . It is a derivative of quinoline, a class of compounds that have been extensively studied due to their wide range of applications in industrial and synthetic organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and their chemical environment .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For example, nucleophilic reactions with the novel 7-(chromon-3-yl)quinolino . The study of these reactions can provide valuable information about the reactivity of the molecule and its potential applications in various fields.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, IR and NMR spectroscopy can provide information about the functional groups present in the molecule and their chemical environment . Other techniques such as mass spectrometry can provide information about the molecular weight of the compound .

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is complex and involves multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound also induces cell cycle arrest by downregulating cyclin D1 and upregulating p21 and p27. In Alzheimer's disease, this compound reduces amyloid-beta aggregation by inhibiting the activity of beta-secretase and gamma-secretase, enzymes involved in the production of amyloid-beta. In inflammation, this compound inhibits the activation of NF-kappaB by preventing the phosphorylation and degradation of its inhibitor, IkappaB-alpha.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-Alzheimer's disease properties. This compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and the activation of NF-kappaB. In Alzheimer's disease, this compound reduces amyloid-beta aggregation, a hallmark of the disease.

Advantages and Limitations for Lab Experiments

One advantage of 8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is its potent cytotoxic activity against cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has shown anti-inflammatory and anti-Alzheimer's disease properties, making it a potential therapeutic agent for these diseases. However, one limitation of this compound is its low solubility in water, which can make it challenging to use in certain lab experiments.

Future Directions

Future research on 8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in other diseases. Additionally, research should be conducted to improve the solubility of this compound, making it more accessible for lab experiments. Finally, this compound should be tested in animal models to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves a multi-step procedure that includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization with 3-methoxybenzaldehyde and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The yield of this compound is typically around 30-40%, and the purity can be confirmed by NMR and mass spectrometry.

Scientific Research Applications

8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has demonstrated potent cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has shown promising results in reducing amyloid-beta aggregation, a hallmark of the disease. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kappaB, a transcription factor involved in inflammation.

properties

IUPAC Name

8-ethoxy-3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-3-30-20-12-13-23-21(15-20)25-22(16-26-23)24(17-8-7-11-19(14-17)29-2)27-28(25)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACUBYBYPRNAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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